molecular formula C34H54N6O14S B10846177 AcAsp-D-Glu-Leu-Glu-Cha-Cys

AcAsp-D-Glu-Leu-Glu-Cha-Cys

Cat. No.: B10846177
M. Wt: 802.9 g/mol
InChI Key: SYHFABLPDKKGNQ-RFXJPFPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AcAsp-D-Glu-Leu-Glu-Cha-Cys is a synthetic peptide compound known for its potential therapeutic applications. This compound is composed of a sequence of amino acids: acetylated aspartic acid, D-glutamic acid, leucine, glutamic acid, cyclohexylalanine, and cysteine. It has been studied for its inhibitory effects on specific proteases, making it a candidate for antiviral and other therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AcAsp-D-Glu-Leu-Glu-Cha-Cys typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are used to increase efficiency and yield. The process is optimized to ensure high purity and consistency, which is crucial for therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

AcAsp-D-Glu-Leu-Glu-Cha-Cys can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

AcAsp-D-Glu-Leu-Glu-Cha-Cys has been explored in various scientific research fields:

Mechanism of Action

The mechanism of action of AcAsp-D-Glu-Leu-Glu-Cha-Cys involves its interaction with specific proteases. The compound binds to the active site of the protease, inhibiting its activity. This inhibition can prevent the protease from processing viral proteins, thereby hindering viral replication. The molecular targets include the NS3 protease of the hepatitis C virus, and the pathways involved are related to viral protein processing and replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

AcAsp-D-Glu-Leu-Glu-Cha-Cys is unique due to its specific sequence and the presence of cyclohexylalanine, which imparts distinct structural and functional properties. Its ability to inhibit the NS3 protease of the hepatitis C virus sets it apart from other peptides with similar sequences .

Properties

Molecular Formula

C34H54N6O14S

Molecular Weight

802.9 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[(2R)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-3-cyclohexyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C34H54N6O14S/c1-17(2)13-22(38-29(48)20(9-11-26(42)43)37-33(52)24(15-28(46)47)35-18(3)41)31(50)36-21(10-12-27(44)45)30(49)39-23(14-19-7-5-4-6-8-19)32(51)40-25(16-55)34(53)54/h17,19-25,55H,4-16H2,1-3H3,(H,35,41)(H,36,50)(H,37,52)(H,38,48)(H,39,49)(H,40,51)(H,42,43)(H,44,45)(H,46,47)(H,53,54)/t20-,21+,22+,23+,24+,25+/m1/s1

InChI Key

SYHFABLPDKKGNQ-RFXJPFPRSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1CCCCC1)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1CCCCC1)C(=O)NC(CS)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.